molecular formula C22H22N6 B13997944 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine

2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B13997944
M. Wt: 370.4 g/mol
InChI Key: HFUJVVKYRPFTGU-UHFFFAOYSA-N
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Description

2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is a complex organic compound that features a benzimidazole moiety linked to a quinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the construction of the quinazoline ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: This compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-benzimidazole: A simpler structure with similar functional groups.

    Quinazoline derivatives: Compounds with a quinazoline core that may have different substituents.

Uniqueness

2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is unique due to its combination of benzimidazole and quinazoline structures, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C22H22N6

Molecular Weight

370.4 g/mol

IUPAC Name

2-(2-aminobenzimidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C22H22N6/c23-21-25-18-12-6-7-13-19(18)28(21)22-26-17-11-5-4-10-16(17)20(27-22)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13H,4-5,10-11,14H2,(H2,23,25)(H,24,26,27)

InChI Key

HFUJVVKYRPFTGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3C4=CC=CC=C4N=C3N)NCC5=CC=CC=C5

Origin of Product

United States

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